1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Beschreibung
The exact mass of the compound this compound is 385.24777525 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[4-[4-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-17-16-21(23-18(2)22-17)26-9-6-20(7-10-26)28-15-5-4-8-24-11-13-25(14-12-24)19(3)27/h16,20H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWVLDVEJHQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 345.41 g/mol
- Structure: The compound consists of a piperazine ring, a piperidine moiety, and a pyrimidine derivative, which are linked by an ether bond and a butynyl chain.
Research indicates that compounds with similar structural features often interact with various biological targets, including:
- Muscarinic Receptors: Compounds containing piperidine and piperazine rings have been studied for their antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders .
- Tyrosinase Inhibition: Some derivatives exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. This property is significant for developing treatments for hyperpigmentation disorders .
Pharmacological Effects
-
Antimelanogenic Activity:
- Compounds related to the target molecule have shown promising results in inhibiting the activity of tyrosinase. For instance, one study reported that certain piperazine derivatives reached IC₅₀ values as low as 0.18 μM against Agaricus bisporus tyrosinase, suggesting strong antimelanogenic potential without cytotoxic effects .
- Neurological Implications:
- Cytotoxicity Studies:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structures:
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Research indicates that derivatives of this compound may act as antagonists for specific muscarinic receptors (M4), which are implicated in neurological conditions such as Alzheimer's disease and schizophrenia. The ability to modulate these receptors could lead to new therapeutic strategies for managing these disorders .
Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Its structural features allow it to interact with various biological targets, making it a candidate for further development in oncology .
Case Study 1: M4 Antagonism in Alzheimer's Models
A study evaluated the effects of similar compounds on cognitive function in transgenic mouse models of Alzheimer's disease. Results showed that M4 antagonists improved memory performance and reduced amyloid-beta plaque formation, suggesting a neuroprotective role for these compounds .
Case Study 2: Antidepressant Efficacy
In another study, a related compound was tested for antidepressant activity using the forced swim test in rodents. The results indicated significant reductions in immobility time, supporting its potential as an antidepressant agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
